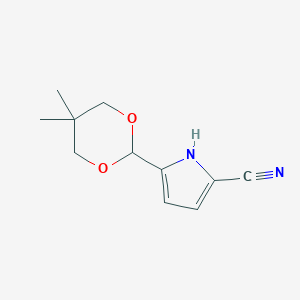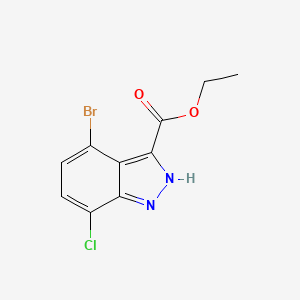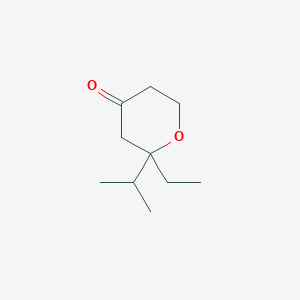![molecular formula C15H14N2O B13670166 2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminopyridine with 2-methoxybenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to produce large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridine, while nucleophilic substitution can produce derivatives with various functional groups attached to the phenyl ring .
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the methoxy and methyl groups, resulting in different chemical properties and biological activities.
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: Similar structure but with the methoxy group in a different position, leading to variations in reactivity and applications.
6-Methylimidazo[1,2-a]pyridine:
Uniqueness
The presence of both the methoxy and methyl groups in 2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine makes it unique among its analogs. These functional groups contribute to its distinct chemical reactivity and broaden its range of applications in various fields .
Eigenschaften
Molekularformel |
C15H14N2O |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-7-8-15-16-13(10-17(15)9-11)12-5-3-4-6-14(12)18-2/h3-10H,1-2H3 |
InChI-Schlüssel |
RKGAIQWFMOGFHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)

![(2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/structure/B13670106.png)

![2-Iodo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13670115.png)



![4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline](/img/structure/B13670129.png)


